5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine
Description
5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine (CAS: 53782-69-7) is a substituted benzothiazole derivative characterized by a methoxy group at position 6 and a 2,2-difluoroethoxy group at position 5 of the benzothiazole ring. The compound’s structure combines aromaticity with fluorine’s electron-withdrawing effects, which may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs . It has been listed as a discontinued product by CymitQuimica, though its synthesis and applications in medicinal chemistry remain of interest .
Properties
IUPAC Name |
5-(2,2-difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O2S/c1-15-6-3-8-5(14-10(13)17-8)2-7(6)16-4-9(11)12/h2-3,9H,4H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXKTZWXUWHQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)SC(=N2)N)OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using difluoroethanol and a suitable leaving group, such as a halide.
Methoxylation: The methoxy group can be introduced through methylation reactions using methanol and a methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzothiazole core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. Specific pathways involved may include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Parent Compound: 6-Methoxy-1,3-benzothiazol-2-amine
Key Differences :
- Structure : Lacks the 2,2-difluoroethoxy group at position 5.
- The primary amine at position 2 retains reactivity for Schiff base formation or further derivatization .
- Applications : Serves as a precursor for apoptosis-promoting benzothiazole derivatives, as demonstrated in studies where it undergoes substitution reactions to yield bioactive compounds .
Positional Isomer: 6-(2,2-Difluoroethoxy)-5-methoxy-1,3-benzothiazol-2-amine
Key Differences :
Schiff Base Derivatives
Key Differences :
- Structure : The primary amine at position 2 reacts with aldehydes to form imine linkages (e.g., 6-methoxy-1,3-benzothiazol-2-amine Schiff bases).
- Reactivity : The presence of electron-withdrawing groups (e.g., difluoroethoxy) in the main compound may reduce the nucleophilicity of the amine, slowing Schiff base formation compared to the parent compound .
Pyrazole-Based Analogs
Key Differences :
- Structure : Compounds like 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole (CAS: 1855907-11-7) replace the benzothiazole core with a pyrazole ring but retain the difluoroethoxy motif .
- Pharmacological Profile : Pyrazoles often target enzymes like cyclooxygenase, whereas benzothiazoles are explored for anticancer activity. The main compound’s planar benzothiazole ring may enable π-π stacking interactions absent in pyrazole analogs .
Comparative Data Table
Biological Activity
5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings, including synthesis methods, biological evaluations, and mechanisms of action.
- Molecular Formula : C10H10F2N2O2S
- Molecular Weight : 260.26 g/mol
- CAS Number : 1855889-47-2
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with a suitable carbonyl compound.
- Introduction of the Difluoroethoxy Group : Achieved through nucleophilic substitution reactions using 2,2-difluoroethanol.
- Methoxy Group Addition : Generally involves methylation reactions on the benzothiazole structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Notably:
- Cell Proliferation Inhibition : The compound has been evaluated against various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay. Results indicated significant inhibition of cell proliferation at specific concentrations (1, 2, and 4 μM) .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A431 | 1 | Apoptosis induction |
| A549 | 1 | Cell cycle arrest |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by modulating cytokine production:
- Cytokine Expression : Studies demonstrated a reduction in inflammatory markers IL-6 and TNF-α in RAW264.7 macrophages treated with the compound . This suggests a dual mechanism where it not only inhibits cancer cell growth but also reduces inflammation.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Signaling Pathway Modulation : It has been shown to affect the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation .
Case Studies
A notable case study involved the evaluation of a series of benzothiazole derivatives where this compound was highlighted for its promising dual-action against cancer and inflammation. The study employed various assays including:
- Flow Cytometry : To assess apoptosis and cell cycle changes.
- Western Blotting : To analyze protein expression levels related to apoptosis pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
